molecular formula C7H7NO2 B121997 3-Methylisonicotinic acid CAS No. 4021-12-9

3-Methylisonicotinic acid

Cat. No. B121997
Key on ui cas rn: 4021-12-9
M. Wt: 137.14 g/mol
InChI Key: OSMAGAVKVRGYGR-UHFFFAOYSA-N
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Patent
US05859002

Procedure details

To a hot (155° C.) solution of 10.7 g (0.1 mol) of 3,4-lutidine in 100 mL diphenylether, was added 18 g (0.16 mol) selenium dioxide in portions. After about 20 minutes, the reaction was heated to 185° C. and allowed to react for approximately thirty minutes. After cooling, the reaction mixture was diluted with water and filtered. The filtrate was extracted with chloroform and the chloroform extracts were then concentrated under reduced pressure to provide 6.0 g of a pale brown solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[Se](=O)=[O:10].[OH2:12]>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:8][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][C:4]=1[C:7]([OH:10])=[O:12]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=CC(=C(C=C1)C)C
Name
Quantity
18 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for approximately thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform extracts were then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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